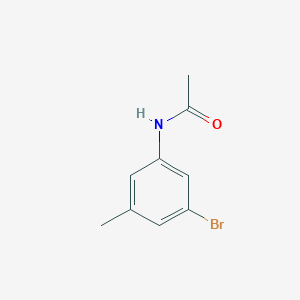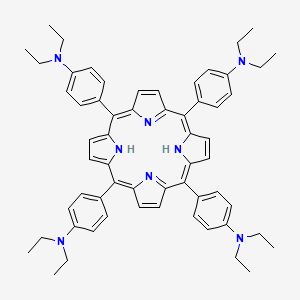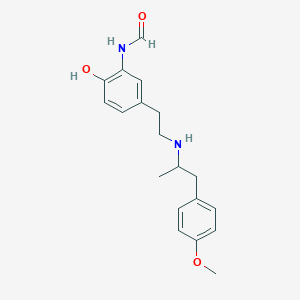![molecular formula C10H16N4O4 B12302276 L-Histidine,N-(2-amino-2-carboxy-1-methylethyl)-, [S-(R*,S*)]-(9CI)](/img/structure/B12302276.png)
L-Histidine,N-(2-amino-2-carboxy-1-methylethyl)-, [S-(R*,S*)]-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Histidine,N-(2-amino-2-carboxy-1-methylethyl)-, [S-(R*,S*)]- (9CI) is a complex organic compound that belongs to the class of amino acids. It is characterized by its unique structure, which includes an imidazole ring, making it a crucial component in various biochemical processes . This compound is known for its role in protein synthesis and its involvement in various metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Histidine,N-(2-amino-2-carboxy-1-methylethyl)-, [S-(R*,S*)]- (9CI) typically involves the use of protected amino acids and peptide coupling reagents. One common method is the solid-phase peptide synthesis (SPPS), where the amino acid is anchored to a resin and sequentially reacted with protected amino acids. The reaction conditions often include the use of coupling agents like HBTU or DIC, and deprotection steps using TFA .
Industrial Production Methods
Industrial production of this compound may involve fermentation processes using genetically modified microorganisms. These microorganisms are engineered to overproduce the desired amino acid, which is then extracted and purified using techniques such as ion-exchange chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
L-Histidine,N-(2-amino-2-carboxy-1-methylethyl)-, [S-(R*,S*)]- (9CI) undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the imidazole ring, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can convert the imidazole ring to a dihydroimidazole.
Substitution: The amino and carboxyl groups can participate in substitution reactions, forming esters and amides.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Carbodiimides like EDCI for amide formation, and alcohols for esterification.
Major Products Formed
Oxidation: Oxo derivatives of the imidazole ring.
Reduction: Dihydroimidazole derivatives.
Substitution: Esters and amides of the amino and carboxyl groups.
Scientific Research Applications
L-Histidine,N-(2-amino-2-carboxy-1-methylethyl)-, [S-(R*,S*)]- (9CI) has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a ligand in coordination chemistry.
Biology: Plays a role in enzyme catalysis and as a precursor to histamine.
Medicine: Investigated for its potential in treating inflammatory diseases and as a component in nutritional supplements.
Industry: Used in the production of pharmaceuticals and as a food additive.
Mechanism of Action
The mechanism of action of L-Histidine,N-(2-amino-2-carboxy-1-methylethyl)-, [S-(R*,S*)]- (9CI) involves its interaction with various molecular targets. In biological systems, it acts as a precursor to histamine, which is involved in immune responses and gastric acid secretion. The imidazole ring can coordinate with metal ions, playing a role in enzyme catalysis and stabilization of protein structures .
Comparison with Similar Compounds
Similar Compounds
L-Histidine: The parent amino acid, which lacks the additional amino and carboxyl groups.
Histamine: A decarboxylated derivative of histidine, involved in immune responses.
Carnosine: A dipeptide containing histidine, known for its antioxidant properties.
Uniqueness
Its ability to participate in diverse chemical reactions and its role in biological systems make it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C10H16N4O4 |
|---|---|
Molecular Weight |
256.26 g/mol |
IUPAC Name |
(2S)-2-[[[(1S)-1-carboxyethyl]amino]methylamino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C10H16N4O4/c1-6(9(15)16)12-5-14-8(10(17)18)2-7-3-11-4-13-7/h3-4,6,8,12,14H,2,5H2,1H3,(H,11,13)(H,15,16)(H,17,18)/t6-,8-/m0/s1 |
InChI Key |
HQALXSNWXVRIFR-XPUUQOCRSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NCN[C@@H](CC1=CN=CN1)C(=O)O |
Canonical SMILES |
CC(C(=O)O)NCNC(CC1=CN=CN1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl (2S)-3-methyl-2-{[4-(pyridin-2-yl)piperazine-1-carbonyl]amino}butanoate](/img/structure/B12302194.png)



![1-(4-methoxybenzyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B12302220.png)
![rac-1-[(1R,2R)-2-methoxycyclopentyl]piperazine dihydrochloride, trans](/img/structure/B12302233.png)



![2-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}-6-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoic acid](/img/structure/B12302266.png)


![(8,9-dihydroxy-5,8a-dimethyl-1-methylidene-2-oxo-4,5,5a,6,7,8,9,9a-octahydro-3aH-azuleno[6,5-b]furan-6-yl) acetate](/img/structure/B12302279.png)

